molecular formula C8H5NOS B14634814 Thieno[2,3-b]pyridine-3-carbaldehyde CAS No. 53174-99-5

Thieno[2,3-b]pyridine-3-carbaldehyde

Cat. No.: B14634814
CAS No.: 53174-99-5
M. Wt: 163.20 g/mol
InChI Key: JMLRDMAEWVZONB-UHFFFAOYSA-N
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Description

Thieno[2,3-b]pyridine-3-carbaldehyde is a heterocyclic compound with the molecular formula C8H5NOS. It is part of the thienopyridine family, which is known for its diverse pharmacological and biological activities. This compound is characterized by a fused ring system consisting of a thiophene ring and a pyridine ring, with an aldehyde functional group at the 3-position of the pyridine ring .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of thieno[2,3-b]pyridine-3-carbaldehyde can be achieved through various methods. One common approach involves the reaction of 2-thioxopyridine-3-carbonitrile with different reagents. For instance, the reaction between 4-(chloromethyl)-5-hydroxycoumarins and 2-thioxopyridine-3-carbonitriles in the presence of a base leads to the formation of pyrano[4",3",2":4’,5’]chromeno[2’,3’:4,5]thieno[2,3-b]pyridin-2-ones .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the synthesis typically involves multi-step reactions starting from commercially available precursors, utilizing various catalysts and reaction conditions to optimize yield and purity .

Chemical Reactions Analysis

Types of Reactions: Thieno[2,3-b]pyridine-3-carbaldehyde undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Thieno[2,3-b]pyridine-3-carbaldehyde has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of thieno[2,3-b]pyridine-3-carbaldehyde involves its interaction with specific molecular targets. One proposed mechanism is the inhibition of phosphoinositide phospholipase C (PI-PLC) enzyme, which plays a crucial role in cellular signaling pathways. This inhibition can lead to the disruption of cellular processes such as cell cycle progression and apoptosis, contributing to its anticancer effects .

Comparison with Similar Compounds

Thieno[2,3-b]pyridine-3-carbaldehyde can be compared with other similar compounds, such as:

Each of these compounds has unique properties and applications, highlighting the versatility and importance of this compound in various fields of research and industry.

Properties

CAS No.

53174-99-5

Molecular Formula

C8H5NOS

Molecular Weight

163.20 g/mol

IUPAC Name

thieno[2,3-b]pyridine-3-carbaldehyde

InChI

InChI=1S/C8H5NOS/c10-4-6-5-11-8-7(6)2-1-3-9-8/h1-5H

InChI Key

JMLRDMAEWVZONB-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(N=C1)SC=C2C=O

Origin of Product

United States

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